Cas no 753435-75-5 ((2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid)

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid structure
753435-75-5 structure
商品名:(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
CAS番号:753435-75-5
MF:C10H19NO2
メガワット:185.26336312294
MDL:MFCD20656288
CID:4656010

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
    • A915207
    • (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
    • MDL: MFCD20656288
    • インチ: 1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
    • InChIKey: VOQKGEJCMAIUOB-VIFPVBQESA-N
    • ほほえんだ: OC([C@H](CC(C)C)N1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 40.5

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8086-100mg
(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 95%
100mg
¥720.0 2024-04-17
Crysdot LLC
CD11062297-1g
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
753435-75-5 95+%
1g
$371 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8086-250mg
(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 95%
250mg
¥965.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8086-500.0mg
(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 95%
500.0mg
¥1472.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8086-1g
(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 95%
1g
¥2405.0 2024-04-17
eNovation Chemicals LLC
D914202-1g
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
753435-75-5 95%
1g
$715 2025-02-25
eNovation Chemicals LLC
D624852-1g
(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 95%
1g
$375 2025-02-25
eNovation Chemicals LLC
D914202-1g
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
753435-75-5 95%
1g
$715 2024-07-20
Alichem
A109009234-1g
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
753435-75-5 95%
1g
$400.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526166-1g
(S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid
753435-75-5 98%
1g
¥3306.00 2024-07-28

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid 関連文献

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acidに関する追加情報

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid (CAS No. 753435-75-5): An Overview of a Promising Compound in Medicinal Chemistry

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid (CAS No. 753435-75-5) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid.

Chemical Structure and Properties

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid is a chiral molecule with the molecular formula C10H19NO2. The compound features a pyrrolidine ring attached to a chiral carbon center, which imparts significant stereochemical complexity. The presence of the carboxylic acid group at the terminal position of the pentane chain further contributes to its unique chemical properties. This combination of functional groups makes (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid an attractive candidate for various pharmaceutical applications.

The chiral nature of (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles. The S-enantiomer, specifically, has shown promising results in preclinical studies, highlighting the importance of enantioselective synthesis methods in its production.

Synthesis Methods

The synthesis of (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid has been extensively studied, with several methods reported in the literature. One common approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, a recent study published in the Journal of Organic Chemistry described a highly efficient method using a chiral phosphoric acid catalyst to achieve high enantiomeric excess (ee) values.

Another notable method involves the use of asymmetric hydrogenation reactions. This approach has been shown to produce high yields and excellent enantioselectivity, making it a preferred method for large-scale production. The choice of synthesis method often depends on factors such as cost, scalability, and environmental impact.

Biological Activities and Mechanisms of Action

(2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid has been investigated for its potential therapeutic applications in various disease models. One area of particular interest is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are targets for many drugs.

A study published in the Journal of Medicinal Chemistry demonstrated that (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid acts as a potent agonist for a specific GPCR subtype, leading to significant downstream effects such as increased cAMP production and altered gene expression. These findings suggest that the compound could be developed into a novel therapeutic agent for conditions involving dysregulated GPCR signaling.

In addition to its GPCR modulating properties, (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid has also shown anti-inflammatory effects in preclinical models. A study published in the Journal of Inflammation Research found that the compound significantly reduced inflammation markers in both in vitro and in vivo experiments. This anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokine production and NF-kB activation.

Clinical Applications and Future Directions

The promising preclinical results with (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid have paved the way for further clinical investigations. Several phase I clinical trials are currently underway to evaluate the safety and efficacy of the compound in human subjects. Early results from these trials have been encouraging, with no major adverse effects reported at therapeutic doses.

The potential applications of (2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid are diverse and include treatments for inflammatory diseases, neurological disorders, and metabolic conditions. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to enhance therapeutic outcomes.

In conclusion, (2S)-4-methyl-2-(pyrrolidin-1-y l)pentanoic acid (CAS No. 753435-75-5) is a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to advance our understanding of this compound, it is likely that new applications and insights will emerge, contributing to advancements in drug discovery and development.

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